molecular formula C15H16N4O3S2 B282808 N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B282808
M. Wt: 364.4 g/mol
InChI Key: QAGQPPMZQXQCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in various cell lines. In vivo studies have demonstrated its ability to reduce inflammation, pain, and fever in animal models.

Advantages and Limitations for Lab Experiments

N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide exhibits several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits good solubility in various solvents, which makes it suitable for in vitro and in vivo studies. However, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several potential future directions for research. One direction is to investigate its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis method of N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 2-amino-3-acetylthiophene with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with propionyl chloride to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[5-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H16N4O3S2/c1-3-12(21)17-14-18-19-15(24-14)23-8-13(22)16-11-6-4-5-10(7-11)9(2)20/h4-7H,3,8H2,1-2H3,(H,16,22)(H,17,18,21)

InChI Key

QAGQPPMZQXQCKN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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